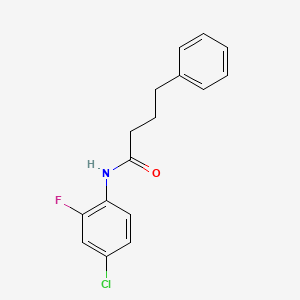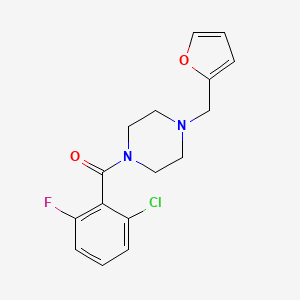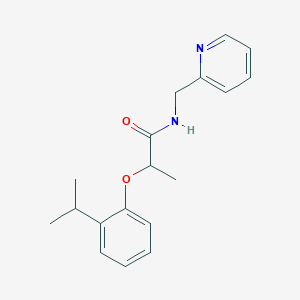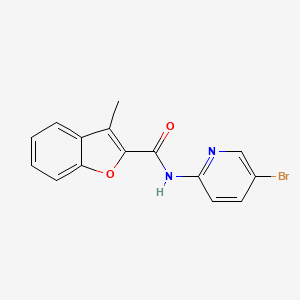
3-cyclohexyl-N-(1-propyl-4-piperidinyl)propanamide
Overview
Description
3-cyclohexyl-N-(1-propyl-4-piperidinyl)propanamide, also known as CPP, is a synthetic compound that has been extensively studied in the field of neuroscience. CPP is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that binds to the receptor's PCP site, which is distinct from the glutamate binding site. CPP has been used in scientific research to study the role of NMDA receptors in learning, memory, and addiction.
Mechanism of Action
3-cyclohexyl-N-(1-propyl-4-piperidinyl)propanamide acts as a non-competitive antagonist of NMDA receptors by binding to the receptor's PCP site. This binding prevents the receptor from opening in response to glutamate, which is the main excitatory neurotransmitter in the brain. This results in a decrease in the activity of the NMDA receptor and a subsequent decrease in synaptic plasticity.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its effects on learning and memory, this compound has been shown to induce neurotoxicity in certain brain regions. This neurotoxicity is thought to be due to the inhibition of NMDA receptors, which are critical for neuronal survival and function. Additionally, this compound has been shown to induce seizures in rodents, further highlighting its potential neurotoxicity.
Advantages and Limitations for Lab Experiments
3-cyclohexyl-N-(1-propyl-4-piperidinyl)propanamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is a well-established tool for studying the role of NMDA receptors in various physiological and pathological conditions. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of this compound is its potential neurotoxicity, which must be carefully considered when designing experiments. Additionally, this compound has a relatively short half-life in vivo, which can limit its usefulness in certain experimental settings.
Future Directions
There are several future directions for research on 3-cyclohexyl-N-(1-propyl-4-piperidinyl)propanamide and NMDA receptors. One area of interest is the development of more selective NMDA receptor antagonists that can target specific subtypes of the receptor. Additionally, there is growing interest in the role of NMDA receptors in psychiatric disorders such as schizophrenia and depression, and this compound may be a useful tool for studying these conditions. Finally, there is ongoing research into the potential therapeutic applications of NMDA receptor antagonists, including their use in the treatment of chronic pain and neurodegenerative diseases.
Scientific Research Applications
3-cyclohexyl-N-(1-propyl-4-piperidinyl)propanamide has been used extensively in scientific research to study the role of NMDA receptors in various physiological and pathological conditions. This compound has been shown to impair learning and memory in rodents, suggesting that NMDA receptors play a critical role in these processes. Additionally, this compound has been used to study the role of NMDA receptors in addiction and withdrawal.
properties
IUPAC Name |
3-cyclohexyl-N-(1-propylpiperidin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O/c1-2-12-19-13-10-16(11-14-19)18-17(20)9-8-15-6-4-3-5-7-15/h15-16H,2-14H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXRVWIQDXISSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)CCC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[1-(4-isopropylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4429921.png)


![2-(2-chloro-5-methylphenoxy)-2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B4429929.png)

![1-[(5-methyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4429945.png)

![N,N,4-trimethyl-2-{[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B4429968.png)
![N-[2-(4-morpholinyl)ethyl]-1-benzothiophene-3-carboxamide](/img/structure/B4429971.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-propoxybenzamide](/img/structure/B4429976.png)

![1-(2-chlorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B4429999.png)